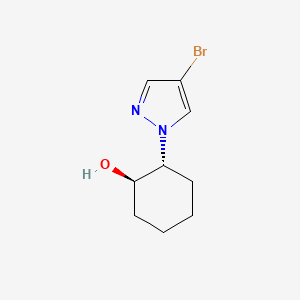

2alpha-(4-Bromo-1H-pyrazole-1-yl)cyclohexane-1beta-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Pyrazoline Derivatives from 1,3-Dipolar Cycloadditions: Research on pyrazoline derivatives obtained through 1,3-dipolar cycloadditions using α,β-unsaturated cyclohexanone derivatives demonstrates the compound's potential for creating new chemical entities. These derivatives were synthesized and their structures confirmed by spectroscopic methods, indicating the versatility of pyrazole-based compounds in synthetic chemistry (Ziani et al., 2013).

Catalysis and Reaction Mechanisms

- Metal-Organic Frameworks (MOFs) and Catalysis: The formation of trinuclear triangular copper derivatives and their assembly into complex supramolecular MOFs showcases the catalytic applications of pyrazole-containing compounds. These MOFs act as catalysts for the peroxidative oxidation of alkanes, highlighting their significance in chemical transformations (Di Nicola et al., 2007).

Photophysical Properties

- Ultraviolet Stabilizers: A new class of ultraviolet stabilizers based on C-(2'-hydroxyphenyl)pyrazoles demonstrates the compound's application in material science, particularly in protecting against UV radiation. This research emphasizes the photophysical properties of pyrazole derivatives and their potential in developing new protective materials (Catalán et al., 1992).

Synthetic Applications

- Four-Component Bicyclization to Pyrazolo[3,4-b]pyridine Derivatives: The development of a novel four-component bicyclization strategy for synthesizing pyrazolo[3,4-b]pyridine derivatives from accessible materials showcases the synthetic utility of pyrazole-based compounds. This research highlights their application in creating skeletally diverse derivatives for various chemical studies (Tu et al., 2014).

Antimicrobial Activity

- New Pyrazole Derivatives with Antimicrobial Activity: The synthesis of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives and their antimicrobial activity demonstrate the compound's potential in pharmaceutical applications. This indicates the broader implications of pyrazole derivatives in developing new antimicrobial agents (Abunada et al., 2008).

Propiedades

IUPAC Name |

(1R,2R)-2-(4-bromopyrazol-1-yl)cyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O/c10-7-5-11-12(6-7)8-3-1-2-4-9(8)13/h5-6,8-9,13H,1-4H2/t8-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHKMCHQSPMGNB-RKDXNWHRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N2C=C(C=N2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N2C=C(C=N2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2alpha-(4-Bromo-1H-pyrazole-1-yl)cyclohexane-1beta-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2820768.png)

![Tert-butyl 4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2820776.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2820778.png)

![6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane](/img/structure/B2820782.png)

![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2820784.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2820785.png)

![2-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B2820787.png)

![Benzyl (2-((8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)amino)-2-oxoethyl)carbamate](/img/structure/B2820791.png)